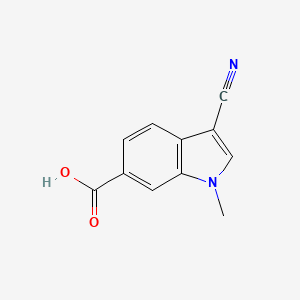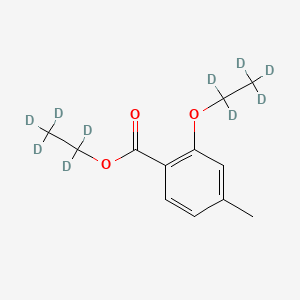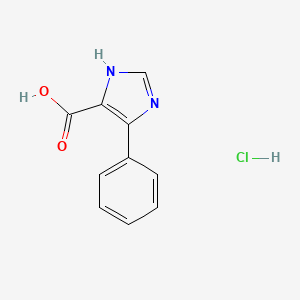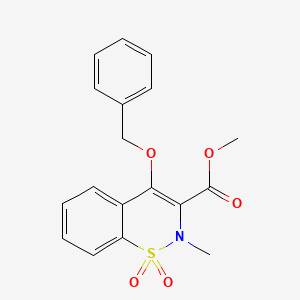![molecular formula C11H13NO B13447945 N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
N-[(1S,2R)-2-phenylcyclopropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a cyclopropyl ring substituted with a phenyl group and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide typically involves the cyclopropanation of a suitable precursor followed by acetamidation.
Industrial Production Methods
Industrial production of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to ensure the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction may produce phenylethylamine .
Wissenschaftliche Forschungsanwendungen
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(1S,2R)-2-Phenylcyclopropyl]amine
- **N-[(1S,2R)-2-Phenylcyclopropyl]methanol
- **N-[(1S,2R)-2-Phenylcyclopropyl]carboxamide
Uniqueness
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide is unique due to its specific structural features, such as the cyclopropyl ring and the acetamide group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-[(1S,2R)-2-phenylcyclopropyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
InChI-Schlüssel |
OKNYZIGDRLPEEJ-MNOVXSKESA-N |
Isomerische SMILES |
CC(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)

![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)

![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)

![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)


